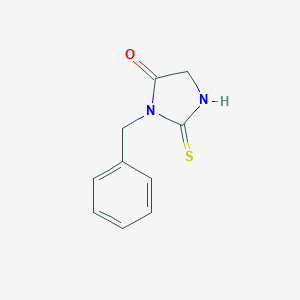

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-benzyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIIUSNPCPWLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Synthetic Route via Glycine and Benzyl Isothiocyanate

The most widely documented method involves the reaction of glycine with benzyl isothiocyanate in a water-pyridine medium. Glycine (1 equivalent) is dissolved in a 1:1 water-pyridine mixture, followed by the addition of 2 M sodium hydroxide to maintain pH 9 . The solution is heated to 55°C, and benzyl isothiocyanate (1.1 equivalents) is introduced. The mixture is stirred for 1 hour, with periodic pH adjustments. Post-reaction, pyridine and excess isothiocyanate are removed via toluene extraction. Acidification with hydrochloric acid to pH 6–7 induces cyclization, and the product is isolated by recrystallization from methanol, achieving a 92% yield .

Critical Parameters :

-

Temperature: 55°C

-

Reaction Time: 1 hour

-

Solvent System: Water-pyridine (1:1)

-

Base: Sodium hydroxide

-

Yield: 92%

This method is favored for its high reproducibility and scalability, though it requires careful pH control to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid heating. In a modified approach, glycine and benzyl isothiocyanate are combined in DES and subjected to microwave irradiation (1800 W) at 80°C for 1 hour . This method reduces energy consumption and improves yields by up to 15% compared to conventional heating.

Key Metrics :

-

Power: 1800 W

-

Temperature: 80°C

-

Time: 1 hour

-

Solvent: DES (choline chloride-urea)

Comparative Analysis of Preparation Methods

*Estimated based on analogous reactions .

Reaction Mechanisms and Pathway Analysis

The synthesis proceeds through three stages:

-

Deprotonation of Glycine : Sodium hydroxide deprotonates glycine, forming a nucleophilic amine .

-

Nucleophilic Attack : The amine attacks the electrophilic carbon in benzyl isothiocyanate, forming a thiourea intermediate.

-

Cyclization and Tautomerization : Intramolecular cyclization yields the imidazolone core, followed by tautomerization to stabilize the mercapto group .

Purification and Characterization

Post-synthesis, the crude product is purified via:

-

Acid Precipitation : Adjusting to pH 6–7 precipitates the product.

-

Recrystallization : Methanol or ethanol recrystallization enhances purity (>98%) .

-

Analytical Methods : NMR (¹H, ¹³C), FT-IR, and LC-MS confirm structure and purity.

Industrial-Scale Production Considerations

The classical method is preferred for large-scale synthesis due to established infrastructure. Key challenges include:

-

Waste Management : Pyridine recovery via distillation.

-

Cost Efficiency : Benzyl isothiocyanate accounts for 60% of material costs.

-

Process Optimization : Continuous flow systems could enhance throughput.

Analyse Chemischer Reaktionen

Types of Reactions

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Research

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form disulfides and reduction of the imidazole ring—makes it significant in organic synthesis.

Biological Research

The compound is studied for its potential as an enzyme inhibitor. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This property is particularly relevant in drug design and development.

Pharmacological Applications

Recent studies have highlighted the compound's potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects comparable to standard drugs like diclofenac .

- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting microbial growth .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties facilitate innovative applications in material science and catalysis.

Case Studies

Wirkmechanismus

The mechanism of action of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can interact with metal ions and other cofactors, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

The biological and physicochemical properties of imidazol-4-ones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazol-4-one Derivatives

Key Observations:

- Mercapto Group Impact : The 2-mercapto substituent (e.g., in ) enhances thiol-mediated interactions, such as metal chelation and disulfide bond formation, which are critical in antioxidant and enzyme inhibition .

- Benzylidene vs. Benzyl : 5-Benzylidene derivatives (e.g., ) exhibit extended conjugation, improving fluorescence or photostability, whereas 3-benzyl substitution (target compound) may prioritize lipophilicity for membrane penetration .

Table 2: Activity Profiles of Selected Imidazol-4-ones

- Anticancer Potential: Styryl and sulfonate derivatives show promise in targeting liver (Hep3B) and cervical (HeLa) cancers, with IC₅₀ values comparable to natural cinnamaldehyde .

Biologische Aktivität

3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (CAS Number: 39123-65-4) is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₁₀H₁₀N₂OS

Molecular Weight : 206.26 g/mol

The compound is synthesized through a reaction involving benzylamine, carbon disulfide, and formaldehyde under basic conditions. The synthesis typically occurs in ethanol or methanol using sodium hydroxide or potassium hydroxide as a catalyst. The reaction proceeds through the formation of an intermediate that cyclizes to form the imidazole ring .

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : Potentially useful in reducing inflammation in various biological systems.

- Enzyme Inhibition : Acts as an enzyme inhibitor by forming covalent bonds with cysteine residues in proteins.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings from recent research:

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15.6 | Chloramphenicol | 24.6 |

| Escherichia coli | 20.0 | Cephalothin | 135.0 |

| Candida albicans | 7.8 | Miconazole | 7.8 |

The compound demonstrated superior activity against Staphylococcus aureus with a MIC of 15.6 µg/mL compared to chloramphenicol .

The mechanism of action involves the interaction of the mercapto group with cysteine residues in target enzymes, leading to inhibition of their activity. The imidazole ring can also interact with metal ions, impacting various biochemical pathways essential for microbial survival .

Case Studies

-

Study on Antibacterial Activity :

A recent study evaluated the antibacterial properties of various derivatives of imidazole compounds, including this compound. It was found that this compound exhibited notable activity against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics . -

Anti-inflammatory Research :

In another study focused on inflammatory responses, the compound was shown to reduce cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions between substituted benzaldehydes and heterocyclic precursors under reflux conditions with catalytic acetic acid. For example, describes a similar synthesis for triazole derivatives using substituted benzaldehyde and ethanol under reflux, followed by solvent evaporation and filtration . Optimization may include adjusting stoichiometry, solvent polarity, and reaction time. Computational tools (e.g., quantum chemical calculations) can predict optimal pathways, as highlighted in ’s discussion on ICReDD’s reaction design strategies .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. provides an example of structural elucidation for a related imidazol-4-one derivative using SMILES notation and formula validation . Additionally, thin-layer chromatography (TLC) and HPLC can monitor reaction progress and purity, as inferred from synthetic protocols in .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology : Follow GHS guidelines for lab safety, including wearing gloves and goggles. emphasizes immediate skin decontamination with water and proper ventilation during handling . For storage, recommends avoiding heat and moisture, with inert atmosphere conditions to prevent degradation .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives with enhanced bioactivity?

- Methodology : Use density functional theory (DFT) to calculate electronic properties and molecular docking to predict binding affinities. highlights chemical software for simulating interactions with biological targets (e.g., enzymes or receptors) and optimizing substituent effects . ’s ICReDD framework integrates computational predictions with experimental validation to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.